Ethyl 2-(4,8-dimethylquinazolin-2-yl)sulfanylacetate
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Overview
Description
Ethyl 2-(4,8-dimethylquinazolin-2-yl)sulfanylacetate is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4,8-dimethylquinazolin-2-yl)sulfanylacetate typically involves the reaction of 4,8-dimethylquinazoline with ethyl 2-mercaptoacetate. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as a base or an acid . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4,8-dimethylquinazolin-2-yl)sulfanylacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or alcohols.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
Ethyl 2-(4,8-dimethylquinazolin-2-yl)sulfanylacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-bacterial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-(4,8-dimethylquinazolin-2-yl)sulfanylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their anti-cancer and anti-bacterial activities.
3,4-Di-substituted quinazolines: Investigated for their anti-tumor properties.
Uniqueness
Ethyl 2-(4,8-dimethylquinazolin-2-yl)sulfanylacetate is unique due to its specific structural features, such as the presence of the sulfanylacetate group, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives .
Properties
CAS No. |
374104-18-4 |
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Molecular Formula |
C14H16N2O2S |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
ethyl 2-(4,8-dimethylquinazolin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C14H16N2O2S/c1-4-18-12(17)8-19-14-15-10(3)11-7-5-6-9(2)13(11)16-14/h5-7H,4,8H2,1-3H3 |
InChI Key |
IRYOFRAXAIMIPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C=CC=C2C(=N1)C)C |
solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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